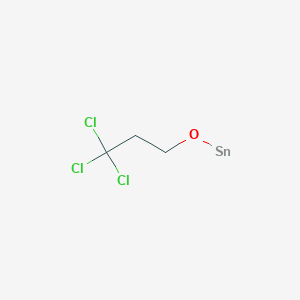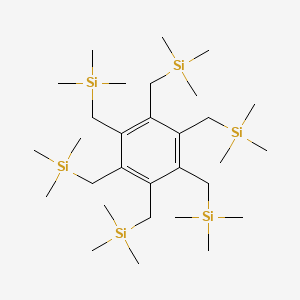
Silane, (1,2,3,4,5,6-benzenehexaylhexakis(methylene))hexakis(trimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, (1,2,3,4,5,6-benzenehexaylhexakis(methylene))hexakis(trimethyl-) is a complex organosilicon compound with the molecular formula C30H66Si6 and a molecular weight of 595.3580 . This compound is characterized by its unique structure, which includes a benzene ring substituted with six methylene groups, each of which is further substituted with a trimethylsilyl group. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,2,3,4,5,6-benzenehexaylhexakis(methylene))hexakis(trimethyl-) typically involves the reaction of hexabromobenzene with trimethylsilylacetylene in the presence of a suitable catalyst . The reaction proceeds through a series of substitution reactions, where the bromine atoms are replaced by trimethylsilyl groups. The reaction conditions generally include the use of an inert atmosphere, such as nitrogen or argon, and the application of heat to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and chromatography, is also common in industrial settings to obtain the desired compound in its pure form.
化学反应分析
Types of Reactions
Silane, (1,2,3,4,5,6-benzenehexaylhexakis(methylene))hexakis(trimethyl-) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives with lower oxidation states.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield silanol derivatives, while substitution reactions can produce a wide range of functionalized silane compounds.
科学研究应用
Silane, (1,2,3,4,5,6-benzenehexaylhexakis(methylene))hexakis(trimethyl-) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is used in the development of silicon-based biomaterials and as a tool for studying silicon’s role in biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component of medical devices.
Industry: It is used in the production of advanced materials, such as low dielectric constant materials for electronic devices and as a component in coatings and adhesives.
作用机制
The mechanism by which Silane, (1,2,3,4,5,6-benzenehexaylhexakis(methylene))hexakis(trimethyl-) exerts its effects is primarily through its ability to form stable bonds with other elements, particularly carbon and oxygen. This allows it to participate in a wide range of chemical reactions, making it a versatile reagent in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
相似化合物的比较
Similar Compounds
Hexakis(trimethylsilylethynyl)benzene: Similar in structure but with ethynyl groups instead of methylene groups.
Hexakis(trimethylsilyl)benzene: Lacks the methylene groups, leading to different chemical properties.
Hexakis(trimethylsilyl)cyclohexane: A cyclohexane derivative with similar substitution patterns.
Uniqueness
Silane, (1,2,3,4,5,6-benzenehexaylhexakis(methylene))hexakis(trimethyl-) is unique due to its combination of a benzene ring with methylene and trimethylsilyl groups. This structure imparts unique reactivity and stability, making it valuable in applications where other similar compounds may not be suitable.
属性
CAS 编号 |
64131-87-9 |
|---|---|
分子式 |
C30H66Si6 |
分子量 |
595.4 g/mol |
IUPAC 名称 |
trimethyl-[[2,3,4,5,6-pentakis(trimethylsilylmethyl)phenyl]methyl]silane |
InChI |
InChI=1S/C30H66Si6/c1-31(2,3)19-25-26(20-32(4,5)6)28(22-34(10,11)12)30(24-36(16,17)18)29(23-35(13,14)15)27(25)21-33(7,8)9/h19-24H2,1-18H3 |
InChI 键 |
DHKCULIHTZBLSJ-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)CC1=C(C(=C(C(=C1C[Si](C)(C)C)C[Si](C)(C)C)C[Si](C)(C)C)C[Si](C)(C)C)C[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one](/img/structure/B14485206.png)

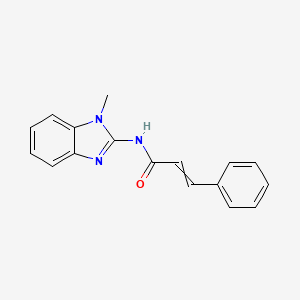

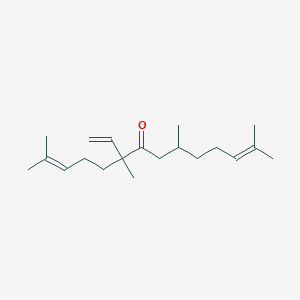

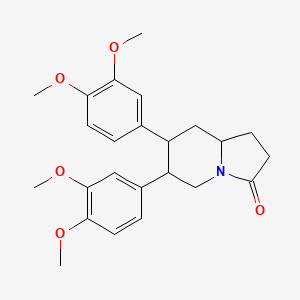
stannane](/img/structure/B14485260.png)
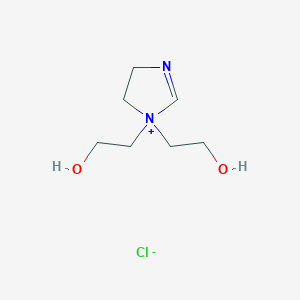

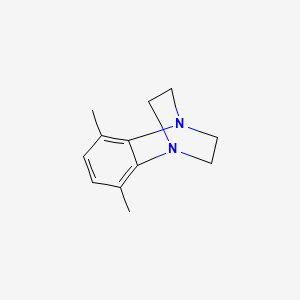
![1,3-Naphthalenedisulfonic acid, 7,7'-[(4,6-dihydroxy-1,3-phenylene)bis(azo)]bis-](/img/structure/B14485289.png)
